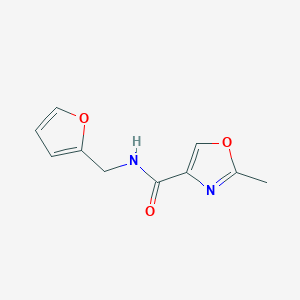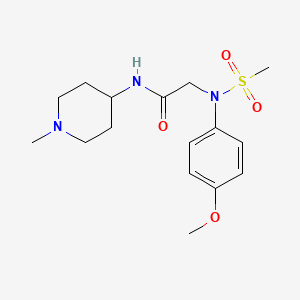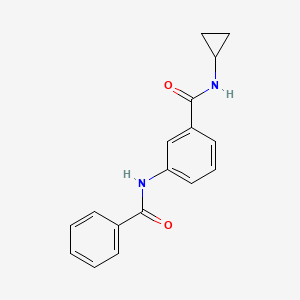![molecular formula C15H21N3O4S B4463817 N-[2-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4463817.png)
N-[2-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-[2-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research for its ability to block the activity of epidermal growth factor receptor (EGFR).
Aplicaciones Científicas De Investigación
N-[2-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been widely used in scientific research for its ability to selectively inhibit the activity of EGFR, a transmembrane receptor that plays a key role in the regulation of cell growth, proliferation, and differentiation. EGFR is also known to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. N-[2-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and has also been used in preclinical studies to evaluate the efficacy of other EGFR inhibitors.
Mecanismo De Acción
N-[2-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide inhibits the activity of EGFR by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the proliferation and migration of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis in cancer cells and sensitize them to the effects of chemotherapy and radiation therapy. In addition, N-[2-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide is a highly selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in various biological processes. However, it is important to note that N-[2-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide is not a clinically approved drug and has not been tested in humans. Therefore, its effects on human physiology and potential side effects are not well understood.
Direcciones Futuras
There are several future directions for the use of N-[2-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide in scientific research. One direction is to explore its potential as a therapeutic agent for the treatment of cancer. Preclinical studies have shown promising results, and further studies are needed to evaluate its safety and efficacy in humans. Another direction is to use N-[2-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide as a tool to study the role of EGFR in various biological processes, such as cell migration, differentiation, and survival. Finally, N-[2-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide can be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy and overcome drug resistance.
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-2-23(21,22)18-9-7-11(8-10-18)15(20)17-13-6-4-3-5-12(13)14(16)19/h3-6,11H,2,7-10H2,1H3,(H2,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFUHLIKGCHABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4463735.png)
![3-(1-azepanylmethyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4463741.png)


![2,6-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine](/img/structure/B4463763.png)
![2-{4-[3-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl]phenoxy}acetamide](/img/structure/B4463771.png)
![4-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4463777.png)
![N-(3-chlorophenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463783.png)
![N-(2-isopropylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B4463789.png)

![12-(2-furyl)-2-(4-pyridinyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B4463799.png)
![2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol](/img/structure/B4463806.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4463807.png)
![methyl N-[(6-fluoro-1H-indol-1-yl)acetyl]-beta-alaninate](/img/structure/B4463815.png)